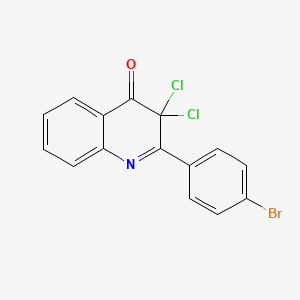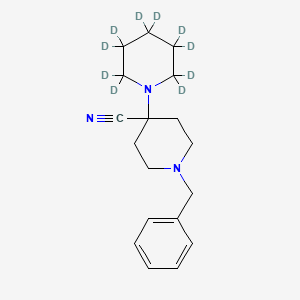
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound features a unique structure where the alanine molecule is modified with a 3-fluoro-2-hydroxybenzoyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” typically involves the following steps:
Starting Materials: Alanine, 3-fluoro-2-hydroxybenzoic acid, and suitable protecting groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alanine, N-(3-chloro-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-bromo-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-iodo-2-hydroxybenzoyl)-2-methyl-
Uniqueness
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Eigenschaften
CAS-Nummer |
128396-75-8 |
|---|---|
Molekularformel |
C11H12FNO4 |
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
2-[(3-fluoro-2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-9(15)6-4-3-5-7(12)8(6)14/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
AFPXQWGOHMASCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
Kanonische SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
Synonyme |
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)
![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)
![(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B590056.png)





